molecular formula C21H20N4O3S2 B2450524 N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 951513-29-4

N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2450524
CAS No.: 951513-29-4
M. Wt: 440.54
InChI Key: FVCDSPRFOOHLJZ-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyrimido[5,4-c][2,1]benzothiazin ring, and an acetamide group

Properties

IUPAC Name

N-benzyl-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-2-25-17-11-7-6-10-16(17)20-18(30(25,27)28)13-23-21(24-20)29-14-19(26)22-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCDSPRFOOHLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimido[5,4-c][2,1]benzothiazin ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted anilines and thioureas under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the nitrogen atom in the pyrimido[5,4-c][2,1]benzothiazin ring using benzyl halides in the presence of a base like potassium carbonate.

    Attachment of the acetamide group: The final step involves the reaction of the intermediate compound with chloroacetamide or a similar reagent under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl halides, chloroacetamide, potassium carbonate, and dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.

Scientific Research Applications

N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
  • 2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex heterocyclic compound with potential biological activity. This article explores its synthesis, mechanisms of action, biological activities, and comparative analysis with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of the Thiazine Core : This involves the formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine structure.
  • Introduction of Functional Groups : The benzyl and acetamide groups are introduced using reagents such as benzyl chloride and acetic anhydride under controlled conditions.

Chemical Structure :
The compound features a thiazine ring with a benzyl group and an acetamide moiety, contributing to its varied reactivity and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in the body.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors to modulate physiological responses.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. Key findings related to this compound include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Some derivatives demonstrate cytotoxic effects on cancer cell lines.

Comparative Analysis

Compound NameBiological ActivityStructural Features
N-benzyl-2-(6-cyclopropyl...AntimicrobialHeterocyclic structure
2-thiazolidinedionesAntidiabeticSulfur-containing ring
BenzothiazolesAntimicrobial/AnticancerHeterocyclic structure

This table illustrates how N-benzyl derivatives compare with other biologically active compounds.

Case Studies and Research Findings

Recent studies have highlighted the antibacterial properties of related thiazine derivatives. For instance:

  • Study on 2-(Benzylthio)pyrimidines : This research demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that similar mechanisms may be at play for N-benzyl derivatives .
  • Benzothiazine Derivatives : These compounds have been noted for their diverse biological activities, including antipsychotic and anti-HIV properties . Their structural similarities to N-benzyl compounds indicate potential for further exploration in medicinal chemistry.

Q & A

Q. What are the critical steps in synthesizing N-benzyl-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide?

The synthesis involves multi-step organic reactions:

  • Core formation : Construct the benzo[c]pyrimido[4,5-e][1,2]thiazin-5,5-dioxide core via cyclization of precursors under reflux with catalysts (e.g., Lewis acids) .
  • Functionalization : Introduce the ethyl group at position 6 and the thioacetamide moiety via nucleophilic substitution or coupling reactions .
  • Purification : Use column chromatography or recrystallization to isolate the final product, monitored by TLC . Key parameters include temperature control (60–120°C), solvent selection (e.g., DMF, THF), and reaction time optimization (6–24 hours) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm regiochemistry and purity (¹H/¹³C NMR) .
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) and detect impurities .
  • X-ray crystallography : Resolve ambiguous structural features using SHELX or ORTEP-3 for 3D refinement .

Q. What preliminary biological activities are associated with this compound?

Structural analogs demonstrate:

  • Kinase inhibition : IC50 values <1 µM against RIPK2 and ALK2 kinases, suggesting potential as a kinase inhibitor .
  • Anticancer activity : Inhibition of cancer cell proliferation via disruption of signaling pathways (e.g., MAPK/ERK) . Initial assays should use in vitro models (e.g., MTT assays) and molecular docking to prioritize targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates .
  • Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in thioacetamide formation .
  • Microwave-assisted synthesis : Reduces reaction time by 50% compared to conventional heating . Monitor reaction progress via LC-MS to identify bottlenecks (e.g., incomplete cyclization) .

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

  • Dynamic NMR : Detect tautomerism or conformational flexibility in the thiazine ring .
  • DFT calculations : Compare computed ¹³C NMR shifts with experimental data to validate stereochemistry .
  • Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., benzyl vs. ethyl positioning) .

Q. What structure-activity relationships (SARs) guide modifications for enhanced bioactivity?

  • Substituent effects :
  • Ethyl group (position 6) : Increases lipophilicity, improving membrane permeability .
  • Benzyl moiety : Enhances π-π stacking with kinase ATP-binding pockets .
    • Functional group swaps : Replacing the acetamide with a sulfonamide increases metabolic stability but reduces solubility .
      SAR studies require iterative cycles of synthesis, in vitro testing, and QSAR modeling .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in biological assay results across studies?

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Dose-response validation : Confirm IC50 values with orthogonal assays (e.g., Western blotting for target inhibition) .
  • Batch-to-batch consistency : Ensure compound purity via HPLC and elemental analysis .

Q. What computational tools are recommended for mechanistic studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic properties pre-synthesis .

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